molecular formula C37H50N2O10.HClO4 B1139275 Methyllycaconitine perchlorate CAS No. 40819-78-1

Methyllycaconitine perchlorate

Cat. No. B1139275
CAS RN: 40819-78-1
M. Wt: 782 g/mol
InChI Key:
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Description

Methyllycaconitine (MLA) is a diterpenoid alkaloid found in many species of Delphinium (larkspurs). It is toxic to animals, with the acute toxicity varying with species . It has been explored as a possible therapeutic agent for the treatment of spastic paralysis, and it has shown insecticidal properties . Methyllycaconitine perchlorate is a potent antagonist for α7-containing neuronal nicotinic receptors .


Synthesis Analysis

The synthesis of Methyllycaconitine has been a subject of research for many years. Early research focused on identifying and characterizing the properties of methyllycaconitine as one of the principal toxins in larkspurs responsible for livestock poisoning in North America . A tricyclic intermediate of methyllycaconitine, possessing the ABE-carbocycle skeleton and 2-methylsuccinimido-benzoate ester important for biological activity, has been synthesized utilizing a tandem Michael addition-Mannich reaction sequence .


Molecular Structure Analysis

The complete molecular structure for MLA, correct in all but one detail, was first published by Kuzovkov and Platonova in 1959 . This structure was accepted as correct until the early 1980s when the research groups of Pelletier and of Edwards and Przybylska independently corrected the stereochemistry of the methoxy group at C-1 from the β- to α- configuration .

Scientific Research Applications

  • Methyllycaconitine (MLA) is a highly potent and specific antagonist for alpha-bungarotoxin-sensitive neuronal nicotinic acetylcholine receptors (nAChR) and is used as a neurochemical probe in neuroscience research (Alkondon, Pereira, Wonnacott, & Albuquerque, 1992).

  • MLA is effective as a radioligand for labeling α7-type neuronal nicotinic acetylcholine receptors, useful for characterizing these receptors and exploring their distribution in various brain regions (Davies et al., 1999).

  • It serves as a selective probe for neuronal α‐bungarotoxin binding sites, offering insight into the structural and functional properties of the neuronal protein (Ward et al., 1990).

  • Studies on MLA and its analogues have shown promising results in creating nicotinic receptor subtype‐specific compounds, potentially useful for pharmacological applications (Bryant et al., 2002).

  • MLA is used for studying the properties of neuronal nicotinic alpha 7 receptors in Xenopus oocytes, providing crucial insights into the receptor's functioning and potential drug interactions (Palma, Bertrand, Binzoni, & Bertrand, 1996).

  • An HPLC assay for MLA has been developed, enhancing the capability to study its structure-activity relationship and its use as a neurochemical probe (Coates et al., 1995).

  • MLA's effects have been investigated in combination with other receptor agonists, shedding light on its complex pharmacological properties and potential toxicity in livestock (Green, Welch, Cook, & Gardner, 2011).

  • The process of isolating MLA from Delphinium has been studied, providing a methodology for its purification and further research applications (Coates et al., 1994).

Mechanism of Action

Methyllycaconitine perchlorate acts as a potent antagonist for α7-containing neuronal nicotinic receptors . It interacts with α4β2 and α6β2 receptors at concentrations > 40 nM . It has been found to be a novel and very potent probe for mammalian and insect nicotinic acetylcholine receptors .

Future Directions

Despite the low level of evidence, perchlorates could be considered in specific forms of thyroid disorders, including iodine-induced hyperthyroidism and thyroid storm . New methods, approaches, and techniques should be developed for chemical and toxicological analysis to improve its quality and safety .

properties

IUPAC Name

[(2R,3R,4S,6S,8R,9R,13S,16S,18R)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;perchloric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H50N2O10.ClHO4/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;2-1(3,4)5/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;(H,2,3,4,5)/t19-,21?,22+,24-,25-,27+,28-,29?,30+,33?,34-,35+,36?,37-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZKVKDMEVSTEU-KJEAEDRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.OCl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H](C34C2[C@H]([C@](C31)([C@]5(C[C@@H](C6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C.OCl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H51ClN2O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

783.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyllycaconitine perchlorate

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